molecular formula C17H15N5O6S B2937034 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1091461-64-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2937034
CAS No.: 1091461-64-1
M. Wt: 417.4
InChI Key: PEDBMPAVCVXYGC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a sophisticated synthetic compound designed for biochemical and pharmacological research, particularly in the fields of oncology and virology. Its molecular structure is a hybrid scaffold, strategically incorporating a uracil moiety (2,4-dioxo-3,4-dihydropyrimidine), which is a key pharmacophore in nucleoside analogues, linked to a 1,3,4-oxadiazole ring via a thioacetamide bridge. This design suggests its potential as a multi-targeting agent. Research indicates that this compound and its structural analogs are primarily investigated for their inhibitory effects on thymidylate synthase (TS) , a critical enzyme in the de novo synthesis of thymidine nucleotides for DNA replication. By inhibiting TS, the compound can disrupt DNA synthesis and exert antiproliferative effects, making it a candidate for anticancer drug discovery . Furthermore, the presence of the uracil base, a common feature in antiviral drugs, also suggests potential application in antiviral research , where it may act as a nucleoside mimic to inhibit viral polymerase enzymes. Its value to researchers lies in its use as a tool compound to study nucleotide metabolism, cell proliferation pathways, and to serve as a lead structure for the development of novel therapeutic agents targeting fast-replicating cells, including cancers and viruses. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O6S/c23-13-3-4-22(16(25)19-13)7-15-20-21-17(28-15)29-8-14(24)18-6-10-1-2-11-12(5-10)27-9-26-11/h1-5H,6-9H2,(H,18,24)(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDBMPAVCVXYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide structure and an oxadiazole derivative. This unique arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. A study on related compounds demonstrated promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the study highlighted the role of EGFR inhibition and mitochondrial apoptosis pathways involving proteins like Bax and Bcl-2.

Antimicrobial Activity

The compound's structural features also indicate potential antimicrobial properties. Related compounds have shown effectiveness against various pathogens:

CompoundActivity TypeReference
Benzothiazole DerivativeAntibacterial
Oxadiazole DerivativeAntifungal

These derivatives were tested against standard bacterial strains and exhibited significant antibacterial activity compared to conventional antibiotics.

Case Studies

  • Anticancer Mechanism Study : A detailed examination of a similar benzo[d][1,3]dioxole derivative revealed its ability to induce apoptosis in cancer cells via mitochondrial pathways. The study utilized annexin V-FITC assays to assess apoptosis levels and found a marked increase in apoptotic cells upon treatment with the compound .
  • Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of related compounds, researchers evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting a viable pathway for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Name / ID Core Heterocycles Key Substituents Bioactivity (Reported) Source
Target Compound 1,3,4-oxadiazole, dihydropyrimidinone Benzo[d][1,3]dioxole, thioether linkage Not explicitly reported
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a-3g) Benzothiazole, indolinone Acetohydrazide, thioether Anti-inflammatory, antibacterial
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide (3a) 1,3,4-thiadiazole, 1,3,4-oxadiazole 4-Chlorophenyl, benzylthio Cytotoxic (in vitro)
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate 1,3,4-thiadiazole, benzo[d][1,3]dioxole Ethyl ester, propanoate Not reported
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide Pyrido-pyrimidinone, benzo[d][1,3]dioxole Thiophen-2-ylmethyl Not reported

Key Structural Differences :

  • The target compound’s 1,3,4-oxadiazole-thioether linkage distinguishes it from thiadiazole-based analogs (e.g., ).
  • The dihydropyrimidinone group differentiates it from indolinone () or pyrido-pyrimidinone derivatives ().

Comparison with Analogs :

  • uses benzothiazole-thioacetamide synthesis via hydrazide intermediates .
  • employs esterification for thiadiazole derivatives .

Mechanistic Clues :

  • The dihydropyrimidinone group may act as a dihydrofolate reductase inhibitor, akin to methotrexate .
  • Molecular networking () suggests structurally similar compounds cluster by bioactivity, implying the target compound may share modes of action with and derivatives .
Physicochemical Properties

Predicted properties (via analogy):

  • LogP : ~3.2 (similar to ’s benzothiazole derivatives) .
  • Solubility : Low aqueous solubility due to aromatic heterocycles; may require formulation enhancements.

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